molecular formula C7H13N3S B1344406 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 869941-86-6

5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344406
CAS No.: 869941-86-6
M. Wt: 171.27 g/mol
InChI Key: QWSRQDOKMZEDAI-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of mercapto-substituted 1,2,4-triazoles, specifically categorized as a thiol derivative of a five-membered nitrogen-containing heterocycle. The compound is officially registered with the Chemical Abstracts Service number 869941-86-6 and bears the molecular formula C₇H₁₃N₃S. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 3-ethyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione, reflecting its tautomeric nature between thiol and thione forms.

The compound exhibits several synonymous names in chemical databases, including 5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol and the database identifier MFCD03423408. The structural complexity arises from the presence of multiple functional groups: the triazole heterocycle provides nitrogen-containing aromatic character, while the ethyl and isopropyl substituents contribute hydrophobic properties, and the thiol group offers reactive sulfur chemistry.

Table 1: Chemical Identifiers and Properties

Property Value
Chemical Abstracts Service Number 869941-86-6
PubChem Compound Identifier 25219010
Molecular Formula C₇H₁₃N₃S
Molecular Weight 171.27 g/mol
International Chemical Identifier Key QWSRQDOKMZEDAI-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCC1=NNC(=S)N1C(C)C

Historical Development and Research Significance

The development of this compound emerged from the broader exploration of 1,2,4-triazole derivatives, which have been recognized for their significant biological activities since the mid-20th century. The compound was first created and documented in chemical databases in 2009, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest. This temporal progression reflects the compound's relevance in contemporary pharmaceutical and materials research.

The research significance of this compound stems from its membership in the triazole-thiol family, which has demonstrated remarkable biological properties including anticancer, antimicrobial, antitubercular, and hypoglycemic activities. Studies have consistently shown that triazole heterocycles incorporating sulfur in the form of mercapto- and thione-substitution exhibit enhanced potency compared to their parent derivatives. The specific substitution pattern of this compound provides unique structural features that contribute to its distinctive chemical behavior and potential applications.

Research investigations have focused on the synthesis methodologies for related triazole-thiol compounds, with particular emphasis on regioselective alkylation processes that allow for the introduction of various alkyl groups to create different derivatives. The compound's structural characteristics make it an important subject for studying structure-activity relationships in heterocyclic chemistry and pharmaceutical development.

General Overview of 1,2,4-Triazole-3-thiol Derivatives

1,2,4-Triazole-3-thiol derivatives constitute one of the most significant nitrogen-containing scaffolds in medicinal chemistry, distinguished by their diverse biological properties and synthetic versatility. These compounds are characterized by exceptional stability among azoles, making them resistant to metabolic cleavage and highly suitable for pharmaceutical applications. The triazole nucleus exhibits remarkable pharmacological profile enhancement due to its dipole character, hydrogen bonding capacity, rigidity, and solubility properties.

The mercapto-triazole derivatives demonstrate superior biological activities compared to their non-sulfur-containing counterparts, with documented applications ranging from antifungal agents to anticancer compounds. Research has established that the 1,2,4-triazole nucleus functions as a crucial pharmacophore by interacting with biological receptors through hydrogen bond acceptance and donation mechanisms. The polar nature of the triazole nucleus significantly improves ligand solubility and overall pharmacological profiles of drug candidates.

Synthetic approaches to 1,2,4-triazole-3-thiol derivatives typically involve cyclization reactions of thiosemicarbazide intermediates under basic conditions, followed by various functionalization strategies. These methodologies have enabled the preparation of extensive libraries of triazole-thiol compounds with diverse substitution patterns, facilitating comprehensive structure-activity relationship studies. The versatility of these synthetic routes has contributed to the widespread exploration of triazole-thiol derivatives in drug discovery programs.

Table 2: Common Biological Activities of 1,2,4-Triazole-3-thiol Derivatives

Activity Type Representative Examples Mechanism of Action
Antifungal Fluconazole analogs Enzyme inhibition
Antimicrobial Pyridyl-triazole derivatives Cell wall disruption
Anticancer Hydrazone-triazole conjugates Kinase inhibition
Antioxidant Phenyl-substituted derivatives Free radical scavenging

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing an advanced example of multi-substituted nitrogen-sulfur heterocycles. The compound exemplifies the principle of structural diversity in heterocyclic systems, where the incorporation of multiple functional groups creates unique chemical environments that influence reactivity, stability, and biological activity.

The triazole core of this compound demonstrates the characteristic aromaticity and electron-deficient nature typical of nitrogen-rich heterocycles. The presence of three nitrogen atoms within the five-membered ring system creates multiple sites for hydrogen bonding and metal coordination, properties that are fundamental to the biological activity of triazole-containing pharmaceuticals. The electron-withdrawing nature of the triazole ring influences the reactivity of the attached substituents, particularly affecting the acidity of the thiol group and the steric accessibility of the alkyl substituents.

Within the classification of heterocyclic compounds, this molecule represents a convergence of several important structural motifs: the aromatic triazole ring provides metabolic stability, the thiol group offers nucleophilic reactivity and metal-binding capability, and the alkyl substituents contribute to lipophilicity and molecular recognition properties. This combination of features positions the compound as a versatile building block for advanced materials and pharmaceutical applications.

The compound's structural complexity also places it within the category of polyfunctional heterocycles, which are increasingly important in modern synthetic chemistry for their ability to participate in multiple chemical transformations and biological interactions simultaneously. This multifunctionality enables the development of compounds with precisely tuned properties for specific applications.

Chemical Reactivity and Functional Groups

The chemical reactivity of this compound is predominantly governed by the interplay between its triazole ring system and the thiol functional group, creating a molecule capable of diverse chemical transformations. The thiol group serves as the primary reactive site, exhibiting nucleophilic properties that enable participation in substitution reactions, disulfide bond formation, and metal coordination complexes. The sulfur atom in the thiol group possesses two lone electron pairs, making it an excellent ligand for transition metals and a versatile nucleophile in organic synthesis.

The triazole ring system contributes to the compound's reactivity through its electron-deficient aromatic character and multiple nitrogen atoms that can participate in hydrogen bonding and coordination chemistry. The nitrogen atoms at positions 1, 2, and 4 of the triazole ring provide sites for protonation and metal coordination, while the aromatic system can undergo electrophilic aromatic substitution reactions under appropriate conditions. The presence of electron-withdrawing nitrogen atoms increases the acidity of the thiol group, enhancing its nucleophilic character and facilitating reactions such as alkylation and acylation.

The ethyl and isopropyl substituents primarily influence the compound's physical properties and steric environment rather than its chemical reactivity directly. However, these alkyl groups contribute to the overall lipophilicity of the molecule and can affect the accessibility of reactive sites through steric hindrance. The isopropyl group, being more sterically demanding than the ethyl group, may influence the regioselectivity of reactions occurring at the triazole ring.

Table 3: Computed Chemical Properties

Property Value Reference Method
Partition Coefficient (XLogP3-AA) 1.2 XLogP3 3.0
Hydrogen Bond Donor Count 1 Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count 2 Cactvs 3.4.6.11
Rotatable Bond Count 2 Cactvs 3.4.6.11
Exact Mass 171.08301860 Da PubChem 2.1

The compound's tautomeric behavior between thiol and thione forms represents another important aspect of its chemical reactivity. Under different pH conditions and in various solvents, the equilibrium between these tautomers can shift, affecting the compound's reactivity profile and biological activity. The thione form may exhibit different coordination preferences and reactivity patterns compared to the thiol tautomer, providing additional versatility in chemical applications.

Properties

IUPAC Name

3-ethyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-4-6-8-9-7(11)10(6)5(2)3/h5H,4H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSRQDOKMZEDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Reaction of Thiocarbohydrazide with Carboxylic Acids

One well-documented method involves the reaction of thiocarbohydrazide with carboxylic acids corresponding to the desired alkyl substituents:

Step Reagents & Conditions Description
1 Thiocarbohydrazide + Acetic acid or Propionic acid Heating thiocarbohydrazide with acetic acid yields 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol; with propionic acid, it yields 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol.
2 Substitution or alkylation at the 4-position Introduction of isopropyl group at the 4-position can be achieved by using appropriate alkylating agents or starting materials bearing the isopropyl substituent.
3 Cyclization and purification The reaction mixture is heated typically between 100°C and 170°C for 5 to 120 minutes to promote ring closure and formation of the triazole-thiol structure. The product is then purified by recrystallization from acetic acid/water mixtures.

This method is adaptable for synthesizing various alkyl-substituted 1,2,4-triazole-3-thiols by selecting the corresponding carboxylic acids or acid derivatives.

Preparation via Substituted Thiosemicarbazides

Another approach involves:

Step Reagents & Conditions Description
1 Reaction of substituted aminoalkyl compounds with thiosemicarbazide Aminoalkyl derivatives (e.g., ethyl or isopropyl substituted) are reacted with thiosemicarbazide in pyridine at 0°C to room temperature for 24-72 hours to form substituted thiosemicarbazides.
2 Cyclization under basic conditions The substituted thiosemicarbazide is then heated in sodium methoxide or similar base in methanol at reflux for 4-24 hours to induce cyclization to the triazole-thiol ring.
3 Isolation and purification The product is isolated by filtration, acidification (e.g., with ethereal HCl), and recrystallization to obtain pure this compound.

This method allows for precise control over substitution patterns by varying the aminoalkyl starting materials.

Reaction Conditions and Yields

Parameter Typical Range Notes
Reaction Temperature 100°C – 170°C For cyclization steps
Reaction Time 5 – 120 minutes (cyclization); 24 – 72 hours (thiosemicarbazide formation) Longer times for intermediate formation, shorter for ring closure
Solvents Pyridine, Methanol, Acetic acid/water Pyridine for initial condensation; methanol for cyclization; acetic acid/water for recrystallization
Purity of Final Product >96% Confirmed by analytical methods such as NMR, melting point, and chromatography
Yield Moderate to good (typically 60-85%) Dependent on precise reaction conditions and purification efficiency

Research Findings and Notes

  • The preparation methods are well-established in patent literature, notably US Patent US4230715A, which details the synthesis of various 1,2,4-triazole-3-thiols with alkyl substitutions, including ethyl and isopropyl groups.
  • The thiol group at the 3-position is critical for biological activity and is introduced via thiocarbohydrazide or thiosemicarbazide intermediates.
  • The reaction conditions are optimized to balance reaction time and temperature to maximize yield and purity while minimizing side reactions.
  • Recrystallization from acetic acid/water is a preferred purification step to obtain analytically pure compounds suitable for further biological or chemical studies.
  • The compound is commercially available with purity >96%, confirming the robustness of these preparation methods.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Advantages References
Thiocarbohydrazide + Carboxylic Acids Thiocarbohydrazide, Acetic/Propionic acid Heating, cyclization, recrystallization 100-170°C, 5-120 min Simple, direct synthesis
Substituted Thiosemicarbazides Aminoalkyl compounds, Thiosemicarbazide Condensation, cyclization in base, purification 0°C to RT (24-72 h), reflux in methanol (4-24 h) Precise substitution control

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Biological Activity

5-Ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C8H15N3S\text{C}_8\text{H}_{15}\text{N}_3\text{S}

Key Structural Features:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Thiol Group: Contributes to its reactivity and biological activity.
  • Alkyl Substituents: The ethyl and isopropyl groups enhance lipophilicity, affecting membrane permeability.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes:

  • Starting Materials: Ethyl hydrazine and isopropyl isothiocyanate.
  • Reaction Conditions: The reaction is conducted under basic conditions (e.g., sodium hydroxide) to facilitate cyclization.

Anticancer Properties

Research shows that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines:

Cell LineIC50 (µg/mL)Viability (%) at 100 µg/mL
Hep-G2 (liver cancer)55.4012.93 ± 0.55
MDA-MB-231 (breast cancer)45.2018.92 ± 1.48
IGR39 (melanoma)50.1011.72 ± 0.53

The compound showed promising cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanism of action involves the formation of covalent bonds with specific protein targets, particularly cysteine residues in enzymes. This interaction can lead to enzyme inhibition or modulation of protein functions essential for cancer cell survival .

Antimicrobial Activity

In addition to anticancer properties, this triazole derivative has demonstrated antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the alkyl groups significantly influence the biological activity of triazole derivatives:

  • Increased Lipophilicity: Enhances membrane penetration.
  • Thiol Group Reactivity: Essential for biological interactions.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study synthesized a series of triazole derivatives, including this compound, which were tested against Hep-G2 cells. The results showed that this compound had one of the lowest cell viability percentages compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various triazole derivatives. The study highlighted that compounds with thiol functionalities exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepOptimal ConditionsYield (%)Reference
AlkylationMethanol/propan-2-ol, 60°C, 6h82–85
Microwave Cyclization150 W, 15 min, ethanol90
PurificationColumn chromatography (silica gel, CHCl3)>95% purity

Basic: How is the structure of this compound characterized?

Methodological Answer:
A multi-technique approach is essential:

  • Elemental analysis (CHNS) to verify stoichiometry .
  • 1H NMR spectroscopy (400 MHz, DMSO-d6) to confirm substituent positions and alkyl chain integration. For example, the isopropyl group shows characteristic doublets at δ 1.2–1.4 ppm .
  • IR spectroscopy to identify thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .
  • Chromatographic purity : Use HPLC with diode-array detection to ensure >98% purity .

Advanced: How to design experiments to evaluate antimicrobial activity?

Methodological Answer:

  • In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution methods. Minimum inhibitory concentration (MIC) values are critical .
  • Mechanistic studies : Perform molecular docking against targets like lanosterol 14-α-demethylase (PDB: 3LD6) to predict binding affinity. Use AutoDock Vina with Lamarckian GA parameters .
  • Validation : Cross-check computational results with enzymatic inhibition assays (e.g., cytochrome P450 inhibition for antifungal activity) .

Advanced: How to resolve discrepancies between computational and experimental data in molecular docking?

Methodological Answer:

  • Refine computational models :
    • Use hybrid DFT functionals (e.g., B3LYP with exact-exchange corrections) for accurate electron density calculations .
    • Incorporate solvent effects (e.g., PCM model) and vibrational entropy corrections .
  • Experimental validation :
    • Compare docking-predicted binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.
    • Re-examine crystallographic data (e.g., RMSD analysis of ligand-protein complexes) .

Advanced: What methodological considerations are critical for studying coordination chemistry with transition metals?

Methodological Answer:

  • Ligand design : The thiol (-SH) and triazole N-atoms act as donor sites. Prepare metal complexes (e.g., Ni(II), Cu(II)) in alcoholic media at pH 7–8 .
  • Characterization :
    • UV-Vis spectroscopy to identify d-d transitions (e.g., Cu(II) complexes show λmax ~600–800 nm).
    • Magnetic susceptibility to determine geometry (e.g., octahedral vs. square planar) .
  • Stability studies : Monitor complex degradation via TGA/DSC under nitrogen atmospheres .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize assays : Ensure consistent microbial strains, growth media, and inoculum sizes (e.g., CLSI guidelines) .
  • SAR analysis : Compare substituent effects. For example, S-alkyl derivatives with longer chains (e.g., octyl) show enhanced antifungal activity due to lipophilicity .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .

Basic: What solvents and conditions optimize alkylation reactions of the triazole-thiol core?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while alcohols (methanol) improve solubility of alkyl halides .
  • Reaction conditions :
    • Use K2CO3 as a base for deprotonating the thiol group.
    • Microwave irradiation (150 W, 10–15 min) reduces side reactions vs. conventional heating (6–8h reflux) .
  • Workup : Extract unreacted starting material with ethyl acetate and purify via recrystallization (ethanol/water) .

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